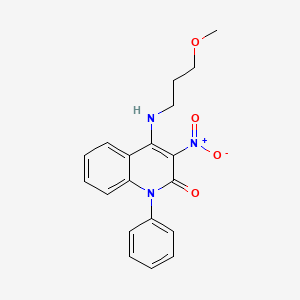

4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a quinolin-2-one derivative featuring a nitro group at position 3, a phenyl group at position 1, and a 3-methoxypropylamino substituent at position 3. Quinolin-2-ones are heterocyclic compounds with a fused benzene and pyridinone ring system, often studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . This compound’s structural complexity suggests utility in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(3-methoxypropylamino)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-26-13-7-12-20-17-15-10-5-6-11-16(15)21(14-8-3-2-4-9-14)19(23)18(17)22(24)25/h2-6,8-11,20H,7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIBTYPRNBAPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or oxime derivatives.

Reduction: The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.

Substitution: The methoxypropylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Nucleophiles like halides and sulfonates can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Nitroso derivatives, oximes.

Reduction Products: Amines, hydrazines.

Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxypropylamino group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Analysis :

- The target compound’s 3-methoxypropylamino group increases molecular weight (~356 g/mol) and lipophilicity compared to the chloro analog (MW ~314 g/mol) . This may enhance membrane permeability but reduce aqueous solubility.

- The hydroxyl group in 4-hydroxy analogs (e.g., ) improves solubility but reduces metabolic stability due to susceptibility to glucuronidation.

Substituent Variations at Position 3

The nitro group at position 3 distinguishes the target compound from analogs with acetyl or alkyl groups:

Analysis :

Core Structural Modifications

Comparisons with dihydroquinolinones and isoquinolinones:

Analysis :

- The target compound’s fully aromatic quinolin-2-one core enables π-π stacking interactions, critical for binding to biological targets.

Biological Activity

The compound 4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3, with a molecular weight of 344.38 g/mol. The presence of a nitro group and a phenyl ring contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can bind covalently to DNA and proteins, potentially disrupting cellular functions .

Key Mechanisms:

- DNA Interaction : Nitro compounds have been shown to form DNA adducts, leading to mutagenic effects.

- Enzyme Modulation : The compound may inhibit enzymes involved in inflammatory pathways, similar to other nitro derivatives that have shown anti-inflammatory properties .

- Receptor Binding : It may also interact with various receptors, influencing signaling pathways related to pain and inflammation.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Studies indicate that they can be effective against a range of pathogens by generating reactive oxygen species (ROS) upon reduction. This mechanism leads to oxidative damage in microbial cells .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective at low concentrations |

| Escherichia coli | Moderate sensitivity |

| Pseudomonas aeruginosa | Resistance observed |

2. Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production .

| Inflammatory Marker | Effect |

|---|---|

| COX-2 | Inhibition observed |

| IL-1β | Reduced expression |

| TNF-α | Decreased levels |

3. Anticancer Potential

The quinoline scaffold is recognized for its anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives:

- Study on Antimicrobial Efficacy : A study highlighted the effectiveness of nitroquinoline derivatives against Staphylococcus aureus, demonstrating a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Anti-inflammatory Research : In vivo studies showed that administration of nitroquinoline derivatives resulted in reduced paw edema in rat models, indicating potent anti-inflammatory activity.

- Anticancer Activity Assessment : A recent study reported that a related quinoline derivative induced apoptosis in breast cancer cell lines through ROS generation and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.